molecular formula C21H18FN3O4S B2958138 N-[4-[3-(2-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

N-[4-[3-(2-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No.: B2958138
M. Wt: 427.5 g/mol
InChI Key: DZSLYVYLKSVYTN-UHFFFAOYSA-N
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Description

The compound N-[4-[3-(2-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide features a dihydropyrazole core substituted with:

  • A furan-2-carbonyl moiety at position 2, enabling hydrogen bonding or π-π interactions.
  • A methanesulfonamide group attached to a para-substituted phenyl ring, likely serving as a key pharmacophore for target engagement.

This structure was identified during virtual screening for antiviral candidates targeting monkeypox virus (MPXV) proteins, including DNA polymerase (DPol) and profilin-like protein A42R .

Properties

IUPAC Name

N-[4-[3-(2-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4S/c1-30(27,28)24-15-10-8-14(9-11-15)18-13-19(16-5-2-3-6-17(16)22)25(23-18)21(26)20-7-4-12-29-20/h2-12,19,24H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSLYVYLKSVYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-[3-(2-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising a pyrazole ring, a furan moiety, and a methanesulfonamide group. The molecular formula is C18H18FN3O3SC_{18}H_{18}FN_3O_3S with a molecular weight of approximately 367.42 g/mol. The presence of the fluorine atom and the furan carbonyl group contributes to its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing pyrazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that certain synthesized pyrazole carboxamides demonstrate significant antifungal activity against various pathogens such as Cytospora sp., Colletotrichum gloeosporioides, and Fusarium solani . The specific compound may share similar mechanisms of action, potentially inhibiting fungal cell wall synthesis or disrupting metabolic pathways.

Antimalarial Activity

Pyrazole derivatives have also been evaluated for their antimalarial effects. In vitro studies have demonstrated that certain analogues exhibit significant activity against Plasmodium falciparum, particularly those resistant to traditional treatments like chloroquine . The compound's structure suggests it may interact with critical enzymes involved in the parasite's lifecycle, offering a potential avenue for therapeutic development.

Analgesic and Anti-inflammatory Properties

Recent investigations into related pyrazole compounds have highlighted their analgesic and anti-inflammatory properties. For instance, compounds similar to this compound have shown efficacy in reducing pain-related behaviors in animal models . This suggests that the compound may modulate inflammatory pathways or inhibit pain signaling mechanisms.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for pathogen survival or inflammatory responses.
  • Receptor Modulation : It could interact with various receptors involved in pain perception or immune responses.

Case Studies

  • Antifungal Efficacy : A study examining a series of pyrazole derivatives found that those with similar structural features to this compound exhibited significant antifungal activity against multiple strains .
  • Antimalarial Testing : In tests involving chloroquine-resistant strains of Plasmodium falciparum, certain pyrazole derivatives were shown to effectively reduce parasitic load in vitro and improve survival rates in murine models .
  • Analgesic Studies : Research involving the administration of related compounds in formalin-induced pain models demonstrated a marked reduction in pain-related behaviors, suggesting potential clinical applications for treating inflammatory pain .

Comparison with Similar Compounds

Key Structural Insights :

  • Fluorine vs.
  • Acyl Group Variations : The furan-2-carbonyl moiety may provide unique hydrogen-bonding geometry versus benzoyl (analog in ) or chloroacetyl (), which could influence target selectivity.
  • Methanesulfonamide Consistency : This group is conserved across analogs, suggesting its critical role in binding interactions.

Pharmacological and Functional Comparisons

Antiviral Activity

  • Docking Scores : While explicit data are unavailable, substituent differences likely affect binding affinities. For example:
    • The 2-fluorophenyl group may enhance interactions with hydrophobic pockets in viral proteins.
    • Furan-2-carbonyl could offer π-stacking advantages over benzoyl or isobutyryl groups.

Selectivity and Toxicity

  • Chloroacetyl-containing analogs (e.g., ) may exhibit higher reactivity or off-target effects due to the electrophilic chlorine atom.
  • Methoxy-substituted analogs (e.g., 4-methoxyphenyl in ) might improve solubility but reduce membrane permeability compared to fluorophenyl.

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